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Compound of Interest

Compound Name: 2-Methylveratraldehyde

Cat. No.: B1611477 Get Quote

This document serves as an in-depth technical guide on the physical and chemical properties

of 2-Methylveratraldehyde (also known as 2,3-dimethoxy-6-methylbenzaldehyde). It is

designed for researchers, medicinal chemists, and drug development professionals who

require a detailed understanding of this versatile aromatic aldehyde for applications in organic

synthesis and materials science. This guide goes beyond a simple recitation of data, providing

expert insights into the causality behind its properties and practical, field-tested protocols for its

analysis.

Core Molecular Profile and Physicochemical
Properties
2-Methylveratraldehyde is a substituted benzaldehyde characterized by the presence of an

aldehyde group, two adjacent methoxy groups, and a methyl group on the aromatic ring. This

specific arrangement of electron-donating groups (methoxy and methyl) and an electron-

withdrawing group (aldehyde) imparts a unique electronic and steric profile, which dictates its

reactivity and physical behavior. The ortho-methyl group, in particular, introduces significant

steric hindrance around the aldehyde, a critical factor to consider in synthetic planning.

Table 1: Key Physicochemical Properties of 2-Methylveratraldehyde
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Property Value Source(s)

Molecular Formula C₁₀H₁₂O₃

Molecular Weight 180.20 g/mol

CAS Number 57053-03-9

Appearance
Off-white to light yellow

crystalline solid

Melting Point 69-71 °C

Boiling Point
285.6 ± 20.0 °C (at 760

mmHg)

Density 1.124 ± 0.06 g/cm³ (Predicted)

Solubility

Soluble in ethanol, chloroform,

and ethyl acetate. Sparingly

soluble in water.

The structural arrangement of its functional groups is visualized below.

Caption: Molecular structure of 2-Methylveratraldehyde.

Analytical Characterization: Protocols and
Interpretation
Accurate characterization is the bedrock of reliable research. The following section details

standard analytical protocols and provides expert interpretation of the expected results,

ensuring a self-validating system for compound identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation.

¹H NMR Analysis: The proton NMR spectrum provides a clear fingerprint. Key expected

signals include:
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A singlet for the aldehyde proton (CHO) at δ 9.5-10.5 ppm. Its downfield shift is

characteristic of deshielding by the carbonyl group.

Two distinct singlets for the methoxy protons (OCH₃) around δ 3.8-4.0 ppm.

A singlet for the methyl protons (CH₃) at δ 2.3-2.6 ppm.

Two doublets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the two aromatic

protons, showing ortho-coupling.

¹³C NMR Analysis: The carbon spectrum complements the proton data:

The aldehyde carbonyl carbon (C=O) will appear significantly downfield, around δ 190-195

ppm.

Aromatic carbons attached to oxygen will be in the δ 140-160 ppm range.

Other aromatic carbons will be found between δ 110-135 ppm.

The two methoxy carbons (OCH₃) will be sharp signals around δ 55-62 ppm.

The methyl carbon (CH₃) will be upfield, typically δ 15-20 ppm.

Experimental Protocol: NMR Analysis

Preparation: Dissolve 10-15 mg of 2-Methylveratraldehyde in ~0.7 mL of deuterated

chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for this compound and provides

a clean spectral window.

Standardization: Add a trace amount of tetramethylsilane (TMS) as an internal reference (δ

0.00 ppm).

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard

acquisition parameters are generally sufficient.

Verification: The resulting spectra should be cross-referenced with the expected chemical

shifts and integration ratios to confirm structural integrity and purity.
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Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups.

Interpretation:

A strong, sharp absorption peak between 1680-1700 cm⁻¹ is the most diagnostic signal,

corresponding to the C=O (carbonyl) stretch of the aromatic aldehyde.

Weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretch of the

aldehyde group.

Strong C-O stretching bands for the methoxy groups will be visible in the 1200-1275 cm⁻¹

region.

C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

Chromatographic Purity Assessment
Gas Chromatography (GC) is the preferred method for determining the purity of 2-
Methylveratraldehyde due to its volatility and thermal stability.

Experimental Protocol: GC Purity Analysis

Sample Preparation: Prepare a stock solution of ~1 mg/mL in high-purity ethyl acetate.

Instrumentation: Utilize a GC system equipped with a Flame Ionization Detector (FID) and a

medium-polarity capillary column (e.g., DB-5 or equivalent).

Method Parameters:

Injector Temperature: 250 °C

Detector Temperature: 300 °C

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and

hold for 5 minutes. Causality: This temperature program ensures good separation from
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potential starting materials or byproducts.

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the

total integrated peak area. A pure sample should exhibit a single major peak.

1. Sample Preparation 2. GC Injection & Separation 3. Detection & Analysis

Dissolve sample
(1 mg/mL in Ethyl Acetate) Inject 1 µL into GC Separate on DB-5 Column

(Temp. Program) Detect with FID Integrate Peak Areas Calculate % Purity

Click to download full resolution via product page

To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-
Methylveratraldehyde for Advanced Research Applications]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1611477#physical-and-chemical-
properties-of-2-methylveratraldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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